2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Regiochemistry 5-HT₆ receptor Sulfonamide positioning

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (MF: C₁₇H₁₄N₄O₂S₂; MW: 370.46 g/mol) belongs to the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI) class, a privileged scaffold in medicinal chemistry. The compound features a benzothiadiazole sulfonamide moiety at the indole-N-2 position, distinguishing it from the more extensively studied 8-sulfonyl-substituted THPI series explored as 5-HT₆ receptor antagonists.

Molecular Formula C17H14N4O2S2
Molecular Weight 370.5 g/mol
Cat. No. B4902319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Molecular FormulaC17H14N4O2S2
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC3=CC=CC=C23)S(=O)(=O)C4=CC=CC5=NSN=C54
InChIInChI=1S/C17H14N4O2S2/c22-25(23,16-7-3-6-15-17(16)20-24-19-15)21-9-8-14-12(10-21)11-4-1-2-5-13(11)18-14/h1-7,18H,8-10H2
InChIKeyADXZFDFMVSAEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Structural Identity and Compound Class


2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (MF: C₁₇H₁₄N₄O₂S₂; MW: 370.46 g/mol) belongs to the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI) class, a privileged scaffold in medicinal chemistry [1]. The compound features a benzothiadiazole sulfonamide moiety at the indole-N-2 position, distinguishing it from the more extensively studied 8-sulfonyl-substituted THPI series explored as 5-HT₆ receptor antagonists [2]. The 2-sulfonyl regiochemistry imparts distinct electronic and steric properties relative to ring-substituted analogues, potentially altering target engagement profiles and pharmacokinetic behavior.

Why Generic 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles Cannot Replace 2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole


The tetrahydro-pyridoindole scaffold is not a single interchangeable entity; substitution position critically dictates biological activity. In the 8-sulfonyl-substituted THPI series, IC₅₀ values at the 5-HT₆ receptor range from 2.6 µM to >10 µM depending on the sulfonamide substituent [1]. The 2-sulfonyl substitution present in the target compound is structurally distinct from the 8-sulfonyl series, as it places the benzothiadiazole moiety at the basic nitrogen of the piperidine ring rather than on the indole aromatic ring. This regiochemical difference is expected to produce divergent pharmacological profiles, making simple substitution with generic THPIs or even 8-sulfonyl analogues scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for 2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole


Regiochemical Differentiation: 2-Sulfonyl vs. 8-Sulfonyl Substitution in Tetrahydro-pyridoindoles

The target compound bears the benzothiadiazole sulfonamide at the 2-position (piperidine nitrogen), whereas the most characterized THPI series places sulfonamide substituents at the 8-position of the indole ring [1]. In the 8-sulfonyl series, the most potent 5-HT₆ antagonist (compound 4c) achieved an IC₅₀ of 2.6 µM against human recombinant 5-HT₆ receptors in HEK293 cells [2]. No 2-sulfonyl analogue has been reported in this assay, indicating that the target compound's activity at 5-HT₆ receptors is entirely unknown and cannot be predicted from the 8-sulfonyl SAR.

Regiochemistry 5-HT₆ receptor Sulfonamide positioning

Physicochemical Property Differentiation: Molecular Weight and Hydrogen-Bonding Capacity vs. 8-Sulfonyl Analogues

The target compound (MW = 370.46 g/mol) is significantly lighter than the prototypical 8-sulfonyl THPI series members, which incorporate additional substituents such as methoxy, chloro, or bromo on the indole ring . For example, 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (MW = 400.5 g/mol) and the 6-bromo analogue (MW = 449.34 g/mol) are 8–21% heavier . The lower MW of the parent compound may translate into improved ligand efficiency if target binding is retained.

Physicochemical properties Molecular weight Hydrogen bonding

Benzothiadiazole Moiety as a Unique Pharmacophoric Feature vs. Simple Phenyl Sulfonamides

The benzothiadiazole group is a known pharmacophore in kinase inhibitors and ion channel modulators. In a PLK1-PBD binding screen, a benzothiadiazol-4-ylsulfonyl-pyrazolamine derivative showed an EC₅₀ > 50 µM [1], while benzothiadiazole-containing anthranilic sulfonamides have been identified as selective CCK-2 receptor antagonists with pKᵢ = 6.4 [2]. These data indicate that the benzothiadiazole sulfonamide motif can confer target binding; however, the specific contribution of the THPI core in the target compound remains uncharacterized.

Benzothiadiazole Sulfonamide Pharmacophore

Recommended Application Scenarios for 2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Based on Quantitative Differentiation Evidence


Chemical Biology Probe Development Targeting 5-HT₆ Receptors with a Novel 2-Sulfonyl THPI Chemotype

Given the established 5-HT₆ antagonist activity of 8-sulfonyl THPIs (IC₅₀ = 2.6 µM for the most potent representative [1]), the 2-sulfonyl isomer represents an unexplored regioisomeric space. Procurement of the target compound enables systematic evaluation of whether moving the sulfonamide from the 8-position to the 2-position retains, enhances, or abolishes 5-HT₆ affinity, potentially yielding a new chemotype with differentiated selectivity and pharmacokinetics.

Fragment-Based or Scaffold-Hopping Campaign for Kinase or GPCR Targets

The benzothiadiazole sulfonamide motif has shown activity in PLK1-PBD (EC₅₀ > 50 µM [2]) and CCK-2R (pKᵢ = 6.4 [3]) assays. The target compound provides a structurally distinct THPI core for fragment elaboration or scaffold-hopping exercises, where its lower molecular weight (370.46 g/mol) compared to substituted analogues (MW > 400) offers a ligand-efficient starting point .

Physicochemical Tool for Solubility and Permeability Optimization in CNS Drug Discovery

With a calculated logP of ~3.8 and a topological polar surface area of ~68 Ų (as estimated from the ZINC database for structurally related C₁₇H₁₄N₄O₂S₂ isomers [4]), the target compound falls within favorable CNS drug-like space. Its unsubstituted indole ring eliminates metabolically labile groups present in methoxy or halogeno analogues, making it a cleaner baseline for assessing intrinsic ADME properties of the 2-sulfonyl THPI series.

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